4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves multicomponent reactions, demonstrating the compound's versatility in organic synthesis. One method involves the regioselective synthesis via a multicomponent reaction utilizing isatin and L-proline as starting materials (M. Sapnakumari et al., 2014). Another approach uses N-heterocyclic carbene-catalyzed annulation of indolin-2-imines with bromoenals to produce dihydropyridinone-fused indoles, which can be further transformed into α-carbolines (Liang Yi et al., 2017).

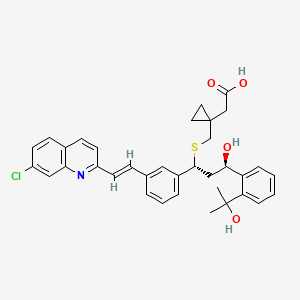

Molecular Structure Analysis

The molecular structure of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one derivatives has been characterized using techniques like IR spectroscopy, confirming the unique structural features essential for their biological and chemical activities. For example, the synthesis and crystal structure analysis of a related compound, 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, was performed using X-ray crystallography, revealing intermolecular hydrogen bonds and weak π-π interactions that contribute to its stability (Benhua Zhou et al., 2015).

Chemical Reactions and Properties

4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one and its derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For instance, tandem reactions involving 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides have been developed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles under transition-metal-free conditions (Jie Liu et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of derivatives of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one, significantly influence their applicability in synthesis and pharmaceutical formulations. For example, the crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one provides insight into its solid-state properties and potential interactions in pharmaceutical compounds (Benhua Zhou et al., 2015).

Mechanism of Action

- The compound’s primary target is chymotrypsin-like elastase family member 1 (CELA1) . This enzyme plays a role in protein degradation and tissue remodeling in humans .

Target of Action

Mode of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves the reaction of 2-bromoethylamine with 1,3-dihydro-2H-indol-2-one in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2-bromoethylamine", "1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Dissolve 1,3-dihydro-2H-indol-2-one in a suitable solvent such as ethanol or methanol.", "Add 2-bromoethylamine to the solution and stir for several hours at room temperature.", "Add a suitable catalyst such as triethylamine or potassium carbonate to the reaction mixture and stir for several more hours.", "Filter the reaction mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one." ] } | |

CAS RN |

120427-96-5 |

Product Name |

4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one |

Molecular Formula |

C₁₀H₁₀BrNO |

Molecular Weight |

240.1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)